Comprehensive Technical Guide on 2-[(4-Chlorobenzoyl)amino]benzoic Acid (CAS 34425-87-1): Synthesis, Physicochemical Profiling, and Applications in Heterocyclic Drug Discovery
Comprehensive Technical Guide on 2-[(4-Chlorobenzoyl)amino]benzoic Acid (CAS 34425-87-1): Synthesis, Physicochemical Profiling, and Applications in Heterocyclic Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the rapid assembly of privileged heterocyclic scaffolds is paramount for efficient drug discovery. 2-[(4-Chlorobenzoyl)amino]benzoic acid (CAS 34425-87-1), also widely referred to as N-(4-chlorobenzoyl)anthranilic acid, serves as a highly versatile, bifunctional building block. Its structural architecture—featuring an ortho-substituted carboxylic acid and an amide linkage—makes it an ideal direct precursor for the synthesis of 4H-3,1-benzoxazin-4-ones and diverse quinazolinone derivatives.
This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, the mechanistic causality behind its synthesis, and its downstream applications in generating bioactive molecules, particularly in the development of phosphodiesterase 7 (PDE7) inhibitors.
Physicochemical Profiling & Molecular Identification
Accurate molecular identification is the first step in establishing a robust synthetic workflow. The table below summarizes the core quantitative data and physical properties of the compound.
| Property | Specification |
| IUPAC Name | 2-[(4-Chlorobenzoyl)amino]benzoic acid |
| CAS Registry Number | 34425-87-1 |
| Synonyms | N-(4-chlorobenzoyl)anthranilic acid; 2-(4-Chlorobenzamido)benzoic acid |
| Molecular Formula | C₁₄H₁₀ClNO₃ |
| Molecular Weight | 275.69 g/mol |
| Appearance | Solid powder |
| Melting Point | 204 – 205 °C |
Mechanistic Synthesis Protocol: The Schotten-Baumann Approach
Causality & Mechanistic Design
The synthesis of 2-[(4-chlorobenzoyl)amino]benzoic acid is classically achieved via a Schotten-Baumann reaction. The choice of an aqueous alkaline medium (e.g., NaOH) or a tertiary amine base (e.g., pyridine) is not merely for reagent solubility; it serves a critical dual mechanistic purpose.
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Nucleophile Activation: The base deprotonates the carboxylic acid of anthranilic acid, preventing competitive esterification and ensuring the amine remains the primary nucleophile.
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Acid Scavenging: The reaction between the amine and the acyl chloride generates hydrochloric acid (HCl). The base acts as an acid scavenger, neutralizing the HCl byproduct. Without this, the local pH would drop, protonating the unreacted nucleophilic amine (forming an unreactive ammonium salt) and prematurely halting the reaction.
Step-by-Step Methodology
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Preparation of the Nucleophile: Dissolve 1.0 equivalent of anthranilic acid in an aqueous solution of sodium hydroxide (2.5 equivalents, 10% w/v). Ensure complete dissolution and maintain the solution at 0–5 °C using an ice bath.
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Electrophilic Addition: Slowly add 1.1 equivalents of 4-chlorobenzoyl chloride dropwise to the vigorously stirred aqueous solution. Maintain the temperature below 10 °C to minimize the competitive hydrolysis of the acyl chloride into 4-chlorobenzoic acid.
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Reaction Maturation: Remove the ice bath and allow the reaction mixture to stir at room temperature for 2–3 hours. The reaction is complete when no starting anthranilic acid is detectable via Thin Layer Chromatography (TLC).
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Acidification and Precipitation: Slowly add 2M Hydrochloric acid (HCl) to the mixture until the pH reaches 2–3. A dense white/off-white precipitate of 2-[(4-chlorobenzoyl)amino]benzoic acid will form.
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Isolation and Purification: Filter the precipitate under vacuum, wash extensively with cold distilled water to remove residual salts, and recrystallize from ethanol to yield the pure product.
Self-Validating System
This protocol relies on a pH-dependent solubility switch . The intermediate sodium 2-[(4-chlorobenzoyl)amino]benzoate remains highly soluble in the aqueous alkaline phase. Upon controlled acidification to pH 2-3, the target compound quantitatively precipitates. A sharp, filterable precipitate acts as an immediate visual validation of successful amide bond formation. Subsequent melting point analysis (204–205 °C) provides an orthogonal, rapid confirmation of purity before proceeding to downstream cyclization.
Synthetic workflow of 2-[(4-chlorobenzoyl)amino]benzoic acid via Schotten-Baumann reaction.
Downstream Applications: Heterocyclic Scaffold Generation
Causality of Cyclization
The primary utility of 2-[(4-chlorobenzoyl)amino]benzoic acid lies in its conversion to 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one . This is achieved by treating the acid with acetic anhydride. Why acetic anhydride? It acts as a potent dehydrating agent. It first forms a mixed anhydride with the carboxylic acid, transforming the hydroxyl group into a superior leaving group. This drives the intramolecular nucleophilic attack of the amide oxygen onto the carbonyl carbon, expelling acetic acid and closing the oxazine ring.
Step-by-Step Methodology: Benzoxazinone Cyclization
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Dehydration Setup: Suspend the purified 2-[(4-chlorobenzoyl)amino]benzoic acid in an excess of acetic anhydride (typically 5-10 volumes).
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Thermal Cyclization: Heat the suspension to reflux (approx. 130–140 °C) for 2–4 hours. The solid will gradually dissolve as the cyclization proceeds.
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Isolation: Cool the reaction mixture to room temperature, then pour it over crushed ice to hydrolyze the unreacted acetic anhydride.
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Filtration: Collect the resulting precipitate via vacuum filtration, wash with water, and dry under a vacuum.
Biological Relevance & Drug Development
The resulting benzoxazinone is highly susceptible to nucleophilic ring-opening by primary amines or ammonia, followed by a subsequent condensation/ring-closure to yield diverse quinazolinone derivatives .
These quinazolinone derivatives have been extensively evaluated as potent, which are critical therapeutic targets for immunological and neuroinflammatory diseases. By inhibiting PDE7, these compounds prevent the degradation of cyclic adenosine monophosphate (cAMP) in T-lymphocytes, thereby exerting a strong anti-inflammatory effect without the emetic side effects commonly associated with PDE4 inhibitors.
Transformation pathway from the benzoic acid precursor to bioactive quinazolinone scaffolds.
Analytical Validation System
To guarantee the structural integrity of the synthesized 2-[(4-chlorobenzoyl)amino]benzoic acid prior to downstream cyclization, researchers must employ a multi-modal analytical validation system:
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Nuclear Magnetic Resonance (¹H NMR): The spectrum must exhibit a characteristic, highly deshielded amide proton (NH) singlet typically downfield (>10.5 ppm), confirming the formation of the amide bond. The distinct aromatic splitting pattern (AA'BB' system) of the 4-chlorobenzoyl moiety should be clearly visible between 7.5–8.0 ppm.
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Infrared Spectroscopy (FT-IR): Validation requires the identification of three critical stretching frequencies: the broad carboxylic acid O-H stretch (2500–3300 cm⁻¹), the carboxylic C=O stretch (~1680 cm⁻¹), and the distinct amide C=O stretch (~1650 cm⁻¹).
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Mass Spectrometry (ESI-MS): High-resolution mass spectrometry should confirm the molecular ion peak [M-H]⁻ at m/z 274.0 for the deprotonated species in negative ion mode, perfectly aligning with the theoretical molecular weight of 275.69 g/mol .
References
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Title: Synthesis and evaluation of quinazoline derivatives as phosphodiesterase 7 inhibitors Source: Bioorganic & Medicinal Chemistry (PubMed) URL: [Link]
